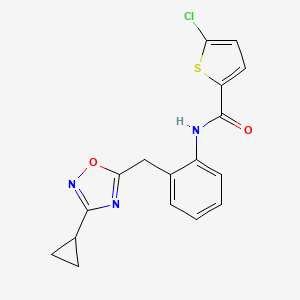

![molecular formula C19H14N2O3S B2740809 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 477554-39-5](/img/no-structure.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiazole derivatives, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides, have been synthesized and studied for their anti-inflammatory properties . They are synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of intermediate compounds with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Molecular Structure Analysis

The structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with chloroethyl compounds .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .科学的研究の応用

Pharmacokinetics and Metabolism

A study on the metabolism and disposition of a novel orexin 1 and 2 receptor antagonist, "SB-649868," provides insights into the pharmacokinetics and metabolism of complex compounds. This research indicated that the compound is extensively metabolized and eliminated primarily via feces, with only a minor portion excreted through urine. The detailed metabolic pathways and excretion patterns could be relevant when considering the pharmacokinetics of similarly structured compounds (Renzulli et al., 2011).

Clinical Trial Phases

Research on "N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide" (DACA) during a phase I clinical trial explored its metabolism in cancer patients. The study found that the major biotransformation reactions for DACA involved N-oxidation and acridone formation, indicating detoxication reactions. This highlights the importance of understanding metabolic pathways in the development of new therapeutic agents (Schofield et al., 1999).

Therapeutic Applications and Clinical Trials

Several studies explored the therapeutic applications of compounds in clinical settings, particularly for cancer treatment. For instance, dimethyl-triazeno-imidazole carboxamide (DTIC) combined with other agents showed effectiveness in treating metastatic melanoma, illustrating how specific chemical compounds can be part of combination therapies to enhance treatment outcomes (Gardere et al., 1972).

Screening for Mucopolysaccharidoses

A spectrophotometric procedure based on dimethylmethylene blue for measuring glycosaminoglycans in urine offers a rapid screening method for mucopolysaccharidoses. This demonstrates the utility of specific chemical reactions in diagnostic applications, which could be analogous to research applications of "N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide" (Jong et al., 1989).

作用機序

Target of Action

Compounds with similar benzothiazole structures have been found to exhibit anti-tubercular activity . They have been shown to inhibit the growth of M. tuberculosis .

Mode of Action

Benzothiazole derivatives have been known to interact with their targets and cause changes that inhibit the growth ofM. tuberculosis .

Biochemical Pathways

Benzothiazole derivatives have been known to affect the growth ofM. tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of these bacteria.

Result of Action

Benzothiazole derivatives have been known to inhibit the growth ofM. tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-hydroxy-4H-chromene-3-carboxylic acid with 4,6-dimethylbenzo[d]thiazol-2-amine, followed by the conversion of the resulting intermediate to the final product through a series of reactions.", "Starting Materials": [ "4-hydroxy-4H-chromene-3-carboxylic acid", "4,6-dimethylbenzo[d]thiazol-2-amine", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "acetic anhydride", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Activation of 4-hydroxy-4H-chromene-3-carboxylic acid with DCC and TEA in DMF to form the corresponding active ester", "Step 2: Addition of 4,6-dimethylbenzo[d]thiazol-2-amine to the reaction mixture and stirring at room temperature for several hours to form the intermediate", "Step 3: Purification of the intermediate by column chromatography using ethyl acetate as the eluent", "Step 4: Conversion of the intermediate to the final product by refluxing with acetic anhydride and TEA in DMF to form the acetylated intermediate", "Step 5: Treatment of the acetylated intermediate with NaOH in water to remove the acetyl group and form the final product", "Step 6: Purification of the final product by column chromatography using ethyl acetate as the eluent", "Step 7: Characterization of the final product by various spectroscopic techniques such as NMR, IR, and mass spectrometry" ] } | |

CAS番号 |

477554-39-5 |

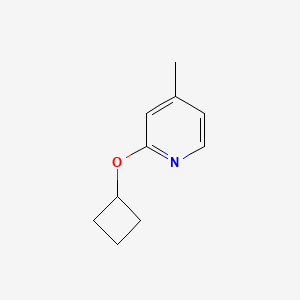

分子式 |

C19H14N2O3S |

分子量 |

350.39 |

IUPAC名 |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-11(2)16-15(8-10)25-19(20-16)21-18(23)13-9-24-14-6-4-3-5-12(14)17(13)22/h3-9H,1-2H3,(H,20,21,23) |

InChIキー |

SBVIMSXGLQUMAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2740731.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)

![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)

![2-amino-8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2740743.png)

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine dihydrochloride](/img/structure/B2740744.png)

![(E)-3-(4-chlorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2740745.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-fluorophenyl)-2-thioxothiazolidin-4-one](/img/structure/B2740747.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2740748.png)